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molecular formula C9H6N2O3 B8619826 6-(Oxazol-5-yl)nicotinic acid

6-(Oxazol-5-yl)nicotinic acid

Cat. No. B8619826
M. Wt: 190.16 g/mol
InChI Key: YRLJTCDDHRUEOT-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

The title compound is prepared from 6-bromo-nicotinic acid and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[tris(isopropyl)silyl]-oxazole and following a procedure analogous to that described in Intermediate 45. Mass spectrum (ESI+): m/z=189 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.CC1(C)C(C)(C)OB([C:19]2[O:23][C:22]([Si](C(C)C)(C(C)C)C(C)C)=[N:21][CH:20]=2)O1>>[O:23]1[C:19]([C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)=[CH:20][N:21]=[CH:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)C
Step Two
Name
Intermediate 45
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=C1C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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